molecular formula C12H10F3NO2 B2925729 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole CAS No. 338976-13-9

5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole

Cat. No.: B2925729
CAS No.: 338976-13-9
M. Wt: 257.212
InChI Key: AAVVHUKYGGKRSQ-UHFFFAOYSA-N
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Description

“5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole” is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are a type of five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of 5-trifluoromethyl isoxazoles, which includes “this compound”, can be achieved through denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This method allows for the facile synthesis of structurally diverse 5-perfluoroalkyl isoxazole derivatives with various vinyl azides .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H10F3NO2 . The average mass is 257.208 Da and the monoisotopic mass is 257.066376 Da .


Chemical Reactions Analysis

The synthesis of “this compound” involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This reaction allows for the synthesis of a wide range of perfluoroalkylated isoxazoles .

Scientific Research Applications

Antimicrobial Activity

Isoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a series of novel isoxazolines were synthesized via 1,3-dipolar cycloaddition and demonstrated potent to weak antimicrobial activities against various bacterial and fungal strains. Some compounds showed significant antibacterial as well as antifungal activity, indicating their potential as novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2007).

Antituberculosis Activity

Isoxazole derivatives have also been explored for their antituberculosis activity. For example, mefloquine-isoxazole carboxylic esters were synthesized and showed excellent activity against both replicating and non-replicating Mycobacterium tuberculosis. The study suggested that these isoxazole esters might function as prodrugs, providing a basis for further development in anti-TB drug discovery (Mao et al., 2010).

Larvicidal Activity

The synthesis of isoxazole-5(4H)-ones through organic photoredox catalysis and their evaluation for larvicidal activity against Aedes aegypti demonstrated the potential of isoxazole derivatives in agrochemical applications. Some synthesized compounds showed promising larvicidal activity, highlighting their utility in addressing public health challenges related to mosquito-borne diseases (Sampaio et al., 2023).

Drug Discovery and Development

Isoxazole derivatives have been identified as potential scaffolds for drug discovery, especially in targeting cancer cells. For instance, the synthesis of 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates showed significant anticancer activity against human glioblastoma cancer cells. These findings underscore the versatility of isoxazole derivatives as promising candidates for developing effective anticancer agents (Aissa et al., 2021).

Future Directions

The future directions for “5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-8(11-5-6-16-18-11)17-10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVHUKYGGKRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NO1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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